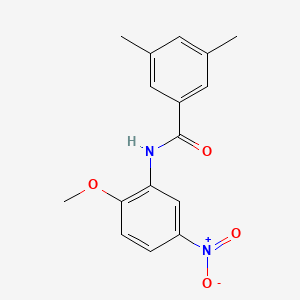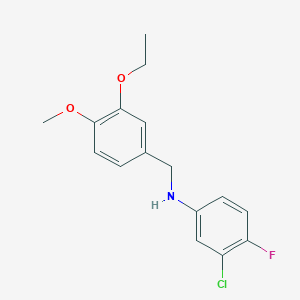![molecular formula C13H12N2OS2 B5757470 N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as methiocarb, is a carbamate insecticide that is widely used in agriculture to control pests. Methiocarb belongs to the family of thiocarbamate pesticides and is known for its broad-spectrum activity against a range of pests.
Mechanism of Action
Methiocarb acts as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine in the nervous system of pests. This leads to the accumulation of acetylcholine, which overstimulates the nervous system and ultimately causes paralysis and death of the pest.
Biochemical and Physiological Effects:
Methiocarb has been shown to have both acute and chronic toxic effects on non-target organisms, including mammals and birds. Acute exposure to N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide can cause symptoms such as nausea, vomiting, and diarrhea, while chronic exposure can lead to neurological and reproductive effects.
Advantages and Limitations for Lab Experiments
Methiocarb is a widely used insecticide in agriculture, making it readily available for laboratory experiments. Its broad-spectrum activity against a range of pests makes it a useful tool for studying insect physiology and behavior. However, its toxicity to non-target organisms, including humans, limits its use in certain experiments.
Future Directions
There are several future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One area of interest is the development of more targeted insecticides that have less impact on non-target organisms. Another area of research is the study of the long-term effects of N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide exposure on human health and the environment. Additionally, there is a need for more research on the impact of N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide on non-target organisms, including pollinators and beneficial insects.
In conclusion, N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is a carbamate insecticide that has been widely used in agriculture to control pests. Its mechanism of action involves the inhibition of acetylcholinesterase, which leads to paralysis and death of the pest. While N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been useful in controlling pests, its toxicity to non-target organisms, including humans, limits its use in certain experiments. There are several future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, including the development of more targeted insecticides and the study of its long-term effects on human health and the environment.
Synthesis Methods
Methiocarb is synthesized by the reaction of 2-methylphenylamine with carbon disulfide and chloroform in the presence of sodium hydroxide. The resulting product is then reacted with 2-thiophenecarboxylic acid to yield N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide.
Scientific Research Applications
Methiocarb has been extensively studied for its insecticidal activity against a range of pests, including aphids, mites, and thrips. It has been used in various agricultural applications, including on fruits, vegetables, and ornamental plants. Methiocarb has also been studied for its potential use as a molluscicide to control snail and slug populations.
properties
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-9-5-2-3-6-10(9)14-13(17)15-12(16)11-7-4-8-18-11/h2-8H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKWPCBCNSHNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)


![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)

![N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)


![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)